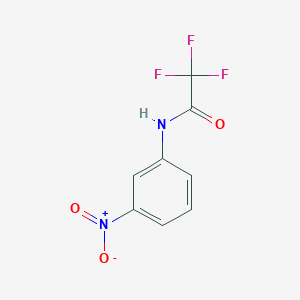

2,2,2-trifluoro-N-(3-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2,2,2-trifluoro-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3/c9-8(10,11)7(14)12-5-2-1-3-6(4-5)13(15)16/h1-4H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXWGMFPJCIUCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2,2 Trifluoro N 3 Nitrophenyl Acetamide

Direct Acylation Routes

Direct acylation represents the most straightforward pathway to synthesize 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide. This approach involves the reaction of 3-nitroaniline (B104315) with a suitable trifluoroacetylating agent.

Trifluoroacetylation of Substituted Anilines

The trifluoroacetylation of anilines is a common method for introducing the trifluoroacetyl group, which can serve as a protective group or as a key functional element in pharmacologically active molecules. google.com Various reagents have been developed for this purpose, including the highly reactive trifluoroacetic anhydride (B1165640) (TFAA), S-ethyl trifluorothioacetate, phenyl trifluoroacetate, and 1,1,1-trichloro-3,3,3-trifluoroacetone. orgsyn.orgwikipedia.org

A specific method for synthesizing the target compound involves activating trifluoroacetic acid with trichloromethylchloroformate in the presence of a base. In a typical procedure, 3-nitroaniline is reacted with trifluoroacetic acid, trichloromethylchloroformate, and triethylamine (B128534) in dichloromethane. The reaction proceeds by first cooling the mixture in an ice bath and then stirring at room temperature, yielding the N-trifluoroacetylated nitroaniline derivative in high yield (94.4%). google.com

Optimization of Reaction Conditions and Catalysis

The efficiency of direct trifluoroacetylation is highly dependent on the reaction conditions, including the choice of solvent, base, and temperature. Optimization studies aim to maximize yield while minimizing side reactions. researchgate.net

Research into the synthesis of trifluoroacetylaniline compounds using alternative reagents has provided valuable insights into condition optimization. For instance, in a transition-metal-free approach using 1,1-dibromo-3,3,3-trifluoroacetone (B27883), various bases and solvents were screened. researchgate.net Sodium bicarbonate (NaHCO₃) in 1,4-dioxane (B91453) at 120°C was found to be optimal, providing a yield of 83%. researchgate.net Weaker bases like potassium bicarbonate (KHCO₃) and organic bases such as triethylamine (Et₃N) also facilitated the reaction, though with varying efficiency. researchgate.net The choice of solvent was critical, with polar aprotic solvents like 1,4-dioxane and dimethylformamide (DMF) showing better results than nonpolar or protic solvents. researchgate.net Temperature studies revealed that the yield generally increases with temperature up to a certain point (120°C), after which decomposition or side reactions may occur. researchgate.net

In other acylation systems, Brønsted and Lewis acids such as trifluoromethanesulfonic acid (CF₃SO₃H) or boron trifluoride etherate (BF₃·Et₂O) have been used as catalysts to enhance the acylating activity of reagents like trifluoroacetic anhydride. researchgate.net

| Entry | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Na₂CO₃ | 1,4-dioxane | 100 | 39 |

| 2 | Et₃N | 1,4-dioxane | 100 | 49 |

| 3 | KHCO₃ | 1,4-dioxane | 100 | 59 |

| 4 | NaHCO₃ | 1,4-dioxane | 100 | 65 |

| 5 | NaHCO₃ | MeCN | 100 | 59 |

| 6 | NaHCO₃ | DMF | 100 | 54 |

| 7 | NaHCO₃ | Hexane | 100 | 0 |

| 8 | NaHCO₃ | 1,4-dioxane | 60 | 29 |

| 9 | NaHCO₃ | 1,4-dioxane | 80 | 34 |

| 10 | NaHCO₃ | 1,4-dioxane | 120 | 78 |

| 11 | NaHCO₃ | 1,4-dioxane | 140 | 49 |

Advanced Synthetic Strategies for N-Aryl Trifluoroacetamides

Beyond direct acylation, other advanced methods have been developed for the synthesis of N-aryl trifluoroacetamides. These strategies often offer milder reaction conditions, improved functional group tolerance, or alternative synthetic pathways.

Transition-Metal-Free Approaches

Transition-metal-free reactions are of significant interest due to their lower cost, reduced toxicity, and simpler purification procedures. An efficient transition-metal-free method for synthesizing trifluoroacetylaniline compounds utilizes 1,1-dibromo-3,3,3-trifluoroacetone as the trifluoroacetylation reagent. researchgate.net The reaction proceeds under mild conditions, requiring only an equivalent of a base like sodium bicarbonate. This method demonstrates good tolerance for various functional groups on the aniline substrate, providing moderate to high yields. researchgate.net

Hydroamidation Reactions with Trifluoroacetamides

Hydroamidation offers an alternative strategy for constructing molecules containing the N-aryl trifluoroacetamide (B147638) moiety. This reaction involves the addition of an N-H bond across a C-C multiple bond. N-aryl trifluoroacetamides have been shown to undergo hydroamidation with alkenes like methyl acrylate (B77674) and acrylonitrile. georgiasouthern.edugeorgiasouthern.edu These reactions can achieve near-quantitative conversions when conducted in a neat alkene solution with diazabicycloundecene (DBU) as the base. georgiasouthern.edugeorgiasouthern.edu Temperature studies indicate that room temperature often provides the highest conversions, as elevated temperatures can lead to base degradation or inhibitory side product formation. georgiasouthern.edugeorgiasouthern.edu This methodology is attractive for building larger, more complex molecules from simpler trifluoroacetamide precursors. georgiasouthern.edu

Regioselectivity and Isomer Control in Nitrophenyl Derivatization

The synthesis of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide from 3-nitroaniline is inherently regioselective. The acylation occurs exclusively at the nitrogen atom of the amino group, as it is a significantly stronger nucleophile than the carbon atoms of the aromatic ring. The powerful electron-withdrawing effect of the nitro group deactivates the phenyl ring towards electrophilic attack, thereby preventing competing C-acylation (a Friedel-Crafts type reaction).

The primary factor determining the final product's isomeric form is the choice of the starting material. To produce the 3-nitro isomer, 3-nitroaniline must be used. wikipedia.org The synthesis of the 3-nitroaniline precursor itself requires careful control of regioselectivity. For instance, the direct nitration of aniline is difficult to control and can lead to oxidation. A more common industrial route is the reduction of 1,3-dinitrobenzene. wikipedia.org The synthesis of other substituted nitroanilines, such as 4-fluoro-3-nitroaniline (B182485) from p-fluoroaniline, demonstrates the critical need for controlled nitrating conditions to achieve the desired regiochemical outcome. google.com

Furthermore, in the N-acylation of nitroanilines, using a sufficient quantity of a strong base, such as an alkali metal compound (e.g., sodium hydride), can ensure that the reaction proceeds selectively on the nitrogen atom, preventing potential side reactions and allowing for subsequent derivatizations in good yield. google.com

Spectroscopic and Structural Characterization of 2,2,2 Trifluoro N 3 Nitrophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the connectivity and chemical environment of the atoms within 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide.

The ¹H NMR spectrum of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide is expected to exhibit distinct signals corresponding to the aromatic protons and the amide proton. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitro group and the trifluoroacetamide (B147638) group.

For comparison, the ¹H NMR spectrum of the analogous compound, 3'-nitroacetanilide, in DMSO-d₆ shows several signals in the aromatic region. chemicalbook.com The proton ortho to the nitro group and meta to the acetamido group is typically the most deshielded. The signals for the aromatic protons of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide are anticipated to appear in a similar region, though the powerful electron-withdrawing nature of the trifluoromethyl group will likely lead to a downfield shift for all aromatic protons compared to 3'-nitroacetanilide.

The amide proton (N-H) is expected to appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. In a typical deuterated solvent like DMSO-d₆, this peak would likely be observed at a downfield position, often above 10 ppm, due to hydrogen bonding with the solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Amide H | > 10 | Singlet (broad) |

| Aromatic H (ortho to NO₂) | 8.5 - 8.7 | Triplet |

| Aromatic H (para to NO₂) | 7.9 - 8.1 | Doublet |

| Aromatic H (ortho to NHCOCF₃) | 7.8 - 8.0 | Doublet |

Note: These are predicted values based on the analysis of related structures and known substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide will feature signals for the aromatic carbons, the carbonyl carbon, and the trifluoromethyl carbon.

The carbonyl carbon of the amide group is expected to resonate in the range of 155-165 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift significantly influenced by the electronegative fluorine atoms. The aromatic carbons will show a pattern of signals determined by the positions of the nitro and trifluoroacetamide substituents. The carbon atom attached to the nitro group will be significantly deshielded.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C=O | 155 - 165 | Singlet |

| C-NO₂ | ~148 | Singlet |

| C-NH | ~140 | Singlet |

| Aromatic C | 115 - 135 | Multiple signals |

Note: These are predicted values. The trifluoromethyl carbon's chemical shift is an estimate based on similar compounds.

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. The spectrum of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

The chemical shift of the CF₃ group is typically observed in a specific region of the ¹⁹F NMR spectrum. For trifluoroacetamides, this signal generally appears between -70 and -80 ppm relative to a standard such as CFCl₃. rsc.orgcolorado.edunih.gov The exact chemical shift will be influenced by the electronic environment of the attached nitrophenyl ring. The presence of the electron-withdrawing nitro group may cause a slight downfield shift compared to an unsubstituted phenyl ring. researchgate.net

Table 3: Predicted ¹⁹F NMR Chemical Shift for 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide

| Fluorine | Predicted Chemical Shift (ppm vs. CFCl₃) | Multiplicity |

|---|

Note: This is a predicted value based on typical ranges for trifluoroacetamide derivatives.

Mass Spectrometry (MS) Techniques for Molecular Identification

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide is available from the NIST WebBook. nist.gov

The mass spectrum shows a molecular ion peak ([M]⁺) at m/z 234, which corresponds to the molecular weight of the compound (C₈H₅F₃N₂O₃). nist.gov The fragmentation pattern provides valuable structural information. Key fragments observed in the mass spectrum include ions resulting from the cleavage of the amide bond and the loss of the nitro group.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide

| m/z | Proposed Fragment |

|---|---|

| 234 | [M]⁺ |

| 165 | [M - CF₃]⁺ |

| 138 | [3-nitrophenyl]⁺ |

| 122 | [M - CF₃CO]⁺ |

| 92 | [C₆H₄N]⁺ |

Source: Data compiled from the NIST WebBook. nist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic transitions.

The IR spectrum of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide will exhibit characteristic absorption bands for the N-H, C=O, N-O, and C-F bonds. The N-H stretching vibration is expected to appear as a sharp peak around 3300 cm⁻¹. The amide C=O stretching vibration will be observed in the region of 1680-1720 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group will give rise to strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-F stretching vibrations of the trifluoromethyl group will result in strong, characteristic bands in the region of 1100-1300 cm⁻¹.

The UV-Vis spectrum of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show absorption bands corresponding to the π → π* transitions of the aromatic ring and the n → π* transition of the nitro group. The presence of the nitro group and the trifluoroacetamide group will influence the position and intensity of these absorption maxima.

Table 5: Expected IR Absorption Bands and UV-Vis Maxima for 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide

| Spectroscopic Technique | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR | N-H stretch | ~3300 |

| IR | C=O stretch (Amide I) | 1680 - 1720 |

| IR | N-O asymmetric stretch | ~1530 |

| IR | N-O symmetric stretch | ~1350 |

| IR | C-F stretch | 1100 - 1300 |

| UV-Vis | π → π* | ~250 - 280 |

Note: These are expected ranges based on the analysis of the compound's functional groups and data from related molecules.

X-ray Crystallography and Solid-State Structural Investigations

As of the current literature survey, a crystal structure for 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide has not been reported. However, the crystal structure of the analogous compound, 2,2,2-trichloro-N-(3-nitrophenyl)acetamide, has been determined. nih.gov This structure provides valuable insights into the likely solid-state conformation and intermolecular interactions of the trifluoro derivative.

In the crystal structure of 2,2,2-trichloro-N-(3-nitrophenyl)acetamide, the molecule adopts a nearly planar conformation, with a small dihedral angle between the nitrophenyl ring and the acetamide (B32628) group. nih.gov The molecules are linked into chains by intermolecular N-H···O hydrogen bonds between the amide proton and the carbonyl oxygen of an adjacent molecule. nih.gov

Crystal Packing and Intermolecular Interactions

The crystal structure of the analogous compound, 2,2,2-trichloro-N-(3-nitrophenyl)acetamide, reveals a well-defined packing arrangement governed by a combination of hydrogen bonds and other weak intermolecular forces. In the crystal lattice, molecules are linked into chains that extend parallel to the b-axis. nih.gov These chains are formed through a network of N—H⋯O and C—H⋯O hydrogen bonds, which are the primary drivers of the supramolecular assembly. nih.gov

Conformational Analysis and Dihedral Angles

A key feature of the molecular conformation is the relative orientation of the nitrophenyl ring and the acetamide group. In the solid state of 2,2,2-trichloro-N-(3-nitrophenyl)acetamide, the molecule adopts a nearly planar conformation. nih.gov This is quantified by the dihedral angle between the plane of the nitrophenyl ring and the plane of the acetamide group.

The observed dihedral angle for the trichloro-analogue is a mere 5.47 (6)°. nih.gov This small angle indicates a significant degree of conjugation between the aromatic ring and the amide linkage, which contributes to the stability of the observed conformation. It is highly probable that 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide would adopt a similar planar conformation, as the steric and electronic properties of the trifluoromethyl group are comparable to the trichloromethyl group in this context.

| Structural Feature | Value for 2,2,2-trichloro-N-(3-nitrophenyl)acetamide |

| Dihedral Angle (Nitrophenyl ring vs. Acetamide group) | 5.47 (6)° |

| Data derived from the crystallographic analysis of the trichloro-analogue. nih.gov |

Hydrogen Bonding Networks

The hydrogen bonding network is a definitive feature of the crystal structure of 2,2,2-trichloro-N-(3-nitrophenyl)acetamide and, by extension, is anticipated to be so for its trifluoro counterpart. The primary hydrogen bond is an intermolecular N—H⋯O interaction, where the amide hydrogen acts as the donor and the carbonyl oxygen of an adjacent molecule serves as the acceptor. nih.gov

| Hydrogen Bond | Donor | Acceptor | Interaction Type |

| N—H⋯O | Amide (N-H) | Carbonyl (C=O) | Intermolecular |

| C—H⋯O | Aromatic (C-H) | Carbonyl (C=O) | Intermolecular |

| Hydrogen bonding interactions observed in the crystal structure of the analogous compound, 2,2,2-trichloro-N-(3-nitrophenyl)acetamide. nih.gov |

Theoretical and Computational Studies of 2,2,2 Trifluoro N 3 Nitrophenyl Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting the geometry, electronic distribution, and energy levels of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide.

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide, this process reveals key structural parameters such as bond lengths, bond angles, and dihedral angles, which define its three-dimensional shape.

Table 1: Predicted Geometrical Parameters for 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide from DFT Calculations Note: These are representative values based on DFT studies of similar molecules and may vary depending on the specific computational level of theory.

| Parameter | Predicted Value |

| C-N (Amide) Bond Length | ~1.35-1.40 Å |

| C=O (Amide) Bond Length | ~1.22-1.25 Å |

| C-C (Aryl-Nitro) Bond Length | ~1.47-1.50 Å |

| N-O (Nitro) Bond Length | ~1.21-1.24 Å |

| C-CF3 Bond Length | ~1.52-1.55 Å |

| C-N-C (Amide) Bond Angle | ~125-129° |

| O-N-O (Nitro) Bond Angle | ~123-126° |

| C(aryl)-N-C=O Dihedral Angle | ~10-30° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide, the HOMO is expected to be primarily localized on the electron-rich nitrophenylamine moiety. In contrast, the LUMO is anticipated to be concentrated on the electron-withdrawing nitro group (-NO₂) and the trifluoroacetyl group (-COCF₃). This distribution facilitates intramolecular charge transfer (ICT) from the donor part (aminophenyl) to the acceptor part (nitro and trifluoroacetyl groups) upon electronic excitation. researchgate.netnih.gov DFT calculations are essential for visualizing these orbitals and quantifying their energy levels. dergipark.org.tr

Table 2: Predicted Frontier Molecular Orbital Energies for 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide Note: Values are hypothetical and based on typical DFT results for similar aromatic compounds.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netxisdxjxsu.asia The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

In the MEP map of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide, regions of negative electrostatic potential (typically colored red or yellow) are expected around the electronegative oxygen atoms of the carbonyl and nitro groups, as well as the fluorine atoms of the trifluoromethyl group. These sites are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are anticipated around the amide hydrogen (N-H), indicating a site for nucleophilic attack and hydrogen bond donation. nih.govresearchgate.net The aromatic ring will exhibit a complex potential distribution influenced by the competing effects of the activating amino group and the deactivating nitro group.

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical methods provide a framework for quantifying the reactivity and selectivity of molecules through various descriptors derived from DFT calculations. mdpi.comnih.gov These descriptors, often termed "conceptual DFT" parameters, help predict how a molecule will behave in a chemical reaction.

Key reactivity indices include:

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Calculated from the HOMO-LUMO gap, it measures the resistance to charge transfer. Hard molecules have a large energy gap, while soft molecules have a small gap. nih.gov

Electrophilicity Index (ω): This parameter quantifies the ability of a species to accept electrons.

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. nih.gov

For 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide, these models would predict that the electron-deficient sites, such as the carbonyl carbon and the aromatic carbons influenced by the nitro group, are prone to nucleophilic attack. The electron-rich sites, like the oxygen atoms and the aromatic ring positions meta to the nitro group, would be susceptible to electrophilic attack. mdpi.com These computational models are invaluable for understanding reaction mechanisms and predicting regioselectivity. researchgate.net

Simulation of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry allows for the accurate simulation of various spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of molecules.

NMR Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. nih.gov For 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide, simulations would help assign the signals of the aromatic protons, the amide proton, and the distinct carbon and fluorine environments. The conformation of the trifluoroacetamide (B147638) group can be supported by analyzing through-space couplings. nih.govacs.org

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, generating a theoretical infrared spectrum. rsc.org For this compound, key predicted vibrational modes would include the N-H stretch, the amide I (primarily C=O stretch) and amide II (N-H bend and C-N stretch) bands, the symmetric and asymmetric stretches of the NO₂ group, and the strong C-F stretching vibrations of the CF₃ group. acs.orgdiva-portal.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions. mdpi.com The UV-Vis spectrum of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide is expected to show absorptions corresponding to π→π* transitions within the aromatic ring and n→π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. Intramolecular charge transfer transitions are also likely. mdpi.com

Table 3: Predicted Key Spectroscopic Data for 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide Note: These are characteristic ranges and specific values depend on the computational method and solvent effects.

| Spectroscopy | Feature | Predicted Range |

| ¹H NMR | Aromatic Protons | 7.5-8.5 ppm |

| Amide Proton (N-H) | 9.0-10.5 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | 160-170 ppm |

| CF₃ Carbon | 115-120 ppm (quartet) | |

| IR | N-H Stretch | 3200-3400 cm⁻¹ |

| Amide I (C=O Stretch) | 1680-1720 cm⁻¹ | |

| NO₂ Asymmetric Stretch | 1520-1560 cm⁻¹ | |

| NO₂ Symmetric Stretch | 1340-1370 cm⁻¹ | |

| C-F Stretches | 1100-1300 cm⁻¹ | |

| UV-Vis | π→π* / ICT | 250-400 nm |

Hydrogen Bonding Analysis via Computational Methods

The ability of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide to form hydrogen bonds is critical to its behavior in condensed phases and biological systems. The amide N-H group serves as a hydrogen bond donor, while the carbonyl oxygen, the nitro group oxygens, and potentially the fluorine atoms can act as hydrogen bond acceptors. ias.ac.in

Chemical Reactivity and Synthetic Applications of 2,2,2 Trifluoro N 3 Nitrophenyl Acetamide

Reactions Involving the Amide N-H Moiety

The amide N-H proton of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide is significantly more acidic than that of a non-fluorinated acetanilide. This increased acidity is a direct consequence of the strong inductive electron-withdrawing effect of the adjacent trifluoromethyl (-CF₃) group. The resulting conjugate base, an amidate anion, is stabilized by the delocalization of the negative charge onto the carbonyl oxygen and by the inductive effect of the CF₃ group.

This enhanced acidity facilitates deprotonation by moderately strong bases, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding sodium or potassium salt. The resulting nucleophilic amidate can then undergo reactions with various electrophiles.

Alkylation: The amidate can be alkylated by treatment with alkyl halides, such as methyl iodide, to yield N-alkylated products. For instance, N-methylation results in the formation of 2,2,2-trifluoro-N-methyl-N-(3-nitrophenyl)acetamide. appchemical.com

Acylation: Reaction with acyl chlorides or anhydrides would lead to the formation of N-acylated products (diacylamines), although this can be reversible depending on the reaction conditions.

These reactions highlight the utility of the trifluoroacetamide (B147638) group not only as a protecting group for anilines but also as a handle for further functionalization at the nitrogen atom.

Transformations of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is renowned for its high stability and general inertness to chemical transformations. tcichemicals.com This stability arises from the strength of the carbon-fluorine bond, which is the strongest single bond to carbon. Consequently, reactions that involve the cleavage of a C-F bond in a trifluoromethyl group are challenging and require specific and often harsh conditions. tcichemicals.comresearchgate.net

For aromatic compounds, the CF₃ group is robust under a wide range of synthetic conditions, including acidic, basic, and oxidative environments. tcichemicals.com While direct transformation of the CF₃ group in 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide is not a common synthetic strategy, recent advancements in organometallic and photoredox catalysis have enabled selective C-F bond functionalization in some benzotrifluorides. tcichemicals.comresearchgate.netprinceton.edu These methods often rely on the presence of ortho-directing groups or specialized reagents to achieve selective mono-, di-, or tri-defluorination and subsequent functionalization. researchgate.net However, applying these transformations to a highly deactivated ring system like that in 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide would be challenging and has not been specifically reported. Therefore, for most synthetic purposes, the trifluoromethyl group in this molecule is considered a stable, non-reactive entity that serves to modify the electronic properties of the molecule.

Reactions at the Nitrophenyl Ring

The reactivity of the nitrophenyl ring is dominated by the electronic effects of its two substituents: the trifluoroacetamido group (-NHCOCF₃) and the nitro group (-NO₂). Both are potent electron-withdrawing groups, which significantly deactivates the ring towards electrophilic attack but could potentially activate it for nucleophilic substitution if a suitable leaving group were present.

The reduction of the nitro group to a primary amine is one of the most synthetically useful transformations for this molecule. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the ring's reactivity and providing a key functional group for further elaboration. A wide variety of reagents can accomplish this transformation, with the choice often depending on the presence of other functional groups and the desired selectivity. wikipedia.org

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. wikipedia.org

Metal-Acid Systems: Classic methods involve the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid (HCl). wikipedia.org Tin(II) chloride (SnCl₂) in acidic media is also a common choice. reddit.com

Transfer Hydrogenation: Reagents like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) can be used as a hydrogen source in the presence of a catalyst (e.g., Pd/C).

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used for the reduction, sometimes offering selectivity in the presence of other reducible groups. wikipedia.org

The product of this reaction is 2,2,2-trifluoro-N-(3-aminophenyl)acetamide , a key building block for more complex molecules. appchemical.com

| Reagent System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | Methanol (B129727) or Ethanol (B145695), RT, 1-5 atm H₂ | Highly efficient; may reduce other groups like alkenes or nitriles if present. |

| Fe, HCl or Acetic Acid | Aqueous/alcoholic solvent, reflux | Classic, inexpensive industrial method. unimi.it |

| SnCl₂·2H₂O, HCl | Ethanol, reflux | Common laboratory method, tolerant of many functional groups. reddit.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous ammonia (B1221849) or alcohol/water, RT to reflux | Mild conditions, often used for selective reductions. wikipedia.org |

Electrophilic aromatic substitution (EAS) on the phenyl ring of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide is expected to be extremely difficult. wikipedia.org The reaction rate of EAS is highly sensitive to the nature of the substituents on the aromatic ring. Activating groups increase the rate, while deactivating groups decrease it. wvu.edu

In this molecule, both the nitro group and the trifluoroacetamido group are strong deactivators.

Nitro Group (-NO₂): This group deactivates the ring through both a strong inductive effect and a resonance effect, withdrawing electron density from the entire ring. It is a meta-director. youtube.comquora.com

Trifluoroacetamido Group (-NHCOCF₃): Unlike the simple acetamido group (-NHCOCH₃), which is an activator, the trifluoroacetamido group is a deactivator. The powerful inductive effect of the CF₃ group pulls electron density away from the nitrogen, greatly diminishing its ability to donate its lone pair into the ring via resonance. While it is still expected to be an ortho, para-director due to the nitrogen lone pair, its deactivating nature is significant. libretexts.org

The combined effect of these two deactivating groups makes the aromatic ring highly electron-deficient and thus very unreactive towards electrophiles. Furthermore, the directing effects of the two groups are not aligned to strongly favor a single position. The nitro group at C3 directs to C5, while the amido group at C1 directs to C2, C4, and C6. The severe deactivation of the ring means that forcing conditions would be required for any EAS reaction, which would likely lead to decomposition rather than selective substitution.

| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -NO₂ | Strongly electron-withdrawing (Inductive & Resonance) | Strongly Deactivating | Meta youtube.compressbooks.pub |

| -NHCOCF₃ | Strongly electron-withdrawing (Inductive) | Strongly Deactivating | Ortho, Para libretexts.org |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho and/or para to a good leaving group (typically a halide). tandfonline.comnih.gov These electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

2,2,2-trifluoro-N-(3-nitrophenyl)acetamide itself is not a suitable substrate for SNAr. The primary reason is the absence of a viable leaving group on the aromatic ring. The substituents are a nitro group, a trifluoroacetamido group, and hydrogen atoms. None of these are readily displaced by common nucleophiles under SNAr conditions. For this molecule to undergo SNAr, a derivative containing a leaving group, such as a fluorine or chlorine atom, at a position activated by the nitro group (i.e., ortho or para to it) would be required.

2,2,2-trifluoro-N-(3-nitrophenyl)acetamide as a Building Block in Organic Synthesis

The primary value of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide as a synthetic building block lies in its transformation into 2,2,2-trifluoro-N-(3-aminophenyl)acetamide via reduction of the nitro group. This resulting aniline (B41778) derivative is a versatile intermediate.

The trifluoroacetyl group acts as a stable protecting group for the aniline, preventing side reactions like over-alkylation or oxidation that can be problematic with unprotected anilines. libretexts.org The amino group of 2,2,2-trifluoro-N-(3-aminophenyl)acetamide can undergo a variety of transformations:

Diazotization: The primary amino group can be converted into a diazonium salt using nitrous acid (generated from NaNO₂ and HCl). This diazonium salt is a gateway to a vast array of functionalities via Sandmeyer-type reactions, allowing for the introduction of halides (-Cl, -Br, -I), cyano (-CN), hydroxyl (-OH), and other groups.

Amide/Sulfonamide Formation: The amine can react with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides or sulfonamides, respectively, which is a common strategy in medicinal chemistry to build larger, more complex structures.

Coupling Reactions: The amine can participate in various carbon-nitrogen bond-forming reactions, including palladium-catalyzed cross-coupling reactions, to construct biaryl systems or other elaborate molecular architectures.

The presence of the trifluoromethyl group is often desirable in pharmaceutical and agrochemical compounds, as it can enhance metabolic stability, lipophilicity, and binding affinity. mdpi.combiesterfeld.no Thus, using 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide as a starting material provides a straightforward route to introduce a protected aminophenyl scaffold already containing a trifluoromethyl moiety, which can be elaborated into a final target molecule. If desired, the trifluoroacetyl protecting group can be removed, typically under basic hydrolysis conditions, to reveal the free 3-aminoaniline derivative.

Precursor in Complex Molecule Construction

The primary application of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide in the synthesis of complex molecules lies in its conversion to the corresponding aniline derivative, N-(3-aminophenyl)-2,2,2-trifluoroacetamide. This transformation is typically achieved through the reduction of the nitro group, a common and well-established reaction in organic chemistry.

The resulting amine is a versatile intermediate that can undergo a variety of subsequent reactions. The amino group can be diazotized and converted to a range of other functional groups, or it can participate in coupling reactions to form larger, more intricate molecular architectures. The trifluoroacetamide group, being a stable protecting group for the amine, can be retained throughout several synthetic steps and removed under specific conditions if necessary.

Table 1: Transformation of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide

| Starting Material | Reaction | Product | Reagents and Conditions |

| 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide | Nitro Group Reduction | N-(3-aminophenyl)-2,2,2-trifluoroacetamide | Catalytic Hydrogenation (e.g., Pd/C, H₂), Metal-Acid Reduction (e.g., Sn/HCl) |

Application in the Synthesis of Functionalized Organic Compounds

Once converted to N-(3-aminophenyl)-2,2,2-trifluoroacetamide, this intermediate serves as a valuable scaffold for the synthesis of various functionalized organic compounds. The presence of the amine functionality opens up numerous avenues for further chemical modification.

For instance, the amine can be acylated, alkylated, or used as a nucleophile in substitution reactions. It can also be a key component in the formation of heterocyclic rings, which are prevalent in many biologically active molecules. The trifluoromethyl group of the acetamide (B32628) moiety can also influence the properties of the final molecule, often enhancing its metabolic stability and lipophilicity, which are desirable characteristics in medicinal chemistry.

Table 2: Synthetic Utility of N-(3-aminophenyl)-2,2,2-trifluoroacetamide

| Reactant | Reaction Type | Product Type | Potential Applications |

| N-(3-aminophenyl)-2,2,2-trifluoroacetamide | Acylation | Substituted Amides | Pharmaceuticals, Materials |

| N-(3-aminophenyl)-2,2,2-trifluoroacetamide | Diazotization/Substitution | Halogenated, Cyanated, etc. Arenes | Synthetic Intermediates |

| N-(3-aminophenyl)-2,2,2-trifluoroacetamide | Cyclization Reactions | Heterocyclic Compounds | Agrochemicals, Dyes |

Catalytic Applications and Mechanistic Studies

Currently, there is a lack of specific research detailing the direct catalytic applications of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide itself. Its primary role is that of a synthetic intermediate rather than a catalyst.

Mechanistic studies involving this specific compound are also not extensively reported in the scientific literature. However, the fundamental reactions it undergoes, such as the reduction of the nitro group, are well-understood. The mechanism of catalytic hydrogenation of nitroarenes, for example, is known to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, on the surface of the metal catalyst. The precise kinetics and mechanism for this specific substrate would require dedicated experimental investigation.

Future research could explore the potential for this molecule or its derivatives to act as ligands for metal catalysts or to participate in organocatalysis, although such applications have not yet been established.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Pathways

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often suffer from poor atom economy and the use of hazardous reagents. rsc.orgucl.ac.uk Future research will undoubtedly focus on developing greener and more efficient synthetic routes to 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide.

Green Chemistry Approaches: There is a growing emphasis on environmentally benign synthetic methods. Solvent-free synthesis, such as mechanochemistry which utilizes mechanical energy to drive reactions, presents a promising alternative to conventional solvent-based processes. Another green approach is the use of biocatalysis, employing enzymes like lipases or amidases to form the amide bond under mild, aqueous conditions, thereby enhancing selectivity and reducing environmental impact. rsc.orgresearchgate.netacs.org The development of catalytic methods using earth-abundant metals or organocatalysts to replace stoichiometric activating agents is also a key area of interest. sigmaaldrich.com

Emerging Technologies: Modern synthetic technologies offer new possibilities. Flow chemistry, for instance, allows for the safe handling of hazardous reagents and precise control over reaction parameters, which is particularly beneficial for fluorination reactions. beilstein-journals.orgvapourtec.comchemistryviews.orgmit.eduresearchgate.net Electrochemical synthesis is another emerging area, providing a sustainable way to form amide bonds by avoiding the use of external oxidants and transition metals. rsc.orgrsc.orgbohrium.comchinesechemsoc.orgchemistryviews.org These "anion pool" methods can generate highly nucleophilic amine substrates electrochemically for reaction with acyl donors. rsc.org

| Synthetic Approach | Key Advantages | Potential Application to 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. rsc.orgresearchgate.net | Enzymatic coupling of 3-nitroaniline (B104315) with a trifluoroacetyl derivative. |

| Flow Chemistry | Enhanced safety, precise process control, scalability. beilstein-journals.orgvapourtec.commit.edu | Continuous synthesis, potentially integrating fluorination and amidation steps. |

| Electrochemical Synthesis | Avoids hazardous reagents, high atom economy, sustainable. rsc.orgrsc.orgbohrium.com | Electrochemical activation of reactants to form the amide bond. |

| Solvent-Free Synthesis | Reduced waste, lower environmental impact, potential for high efficiency. researchgate.net | Solid-state or mechanochemical synthesis from 3-nitroaniline and a trifluoroacetyl source. |

Exploration of Advanced Spectroscopic Techniques

Detailed structural and electronic characterization is fundamental to understanding the properties and reactivity of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide. Future research will leverage advanced spectroscopic techniques to gain deeper insights.

Given the presence of the trifluoromethyl group, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful tool. researchgate.netwikipedia.org Its high sensitivity and wide chemical shift range make it ideal for probing the local electronic environment of the CF₃ group. researchgate.netwikipedia.orgoxinst.com Advanced 2D NMR experiments, such as ¹H-¹⁹F and ¹³C-¹⁹F correlation spectroscopy, can provide detailed information about through-bond and through-space interactions, helping to elucidate the molecule's conformation and intermolecular interactions in solution. nih.govrsc.org

Other spectroscopic methods will also play a crucial role. X-ray crystallography can determine the precise solid-state structure, including bond lengths, bond angles, and intermolecular packing, which are vital for understanding its physical properties and for computational modeling. The application of Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide detailed information about the vibrational modes of the amide and nitro functional groups, offering insights into bonding and intermolecular interactions such as hydrogen bonding.

Expansion of Computational Modeling in Structure-Reactivity Correlations

Computational chemistry is an indispensable tool for predicting molecular properties and reaction mechanisms. For 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide, computational modeling will be instrumental in correlating its structure with its reactivity.

Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, including orbital energies, charge distribution, and electrostatic potential. These calculations can help rationalize the effects of the electron-withdrawing trifluoromethyl and nitro groups on the reactivity of the aromatic ring and the amide linkage.

Quantitative Structure-Activity Relationship (QSAR) modeling is another area with significant potential, particularly if derivatives of this compound are explored for biological applications. wikipedia.org By developing mathematical models that relate the structural features of a series of compounds to their biological activity or toxicity, QSAR can guide the design of new molecules with desired properties. nih.govmdpi.comnih.govresearchgate.net For nitroaromatic compounds, QSAR studies have been used to predict their toxic effects, which could be a valuable tool in assessing the environmental and biological impact of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide and its derivatives. nih.govresearchgate.net

Investigation into New Synthetic Transformations and Applications

The functional groups present in 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide—the nitro group, the aromatic ring, and the amide linkage—offer multiple sites for further synthetic transformations, leading to a diverse range of new compounds and potential applications.

A key area of future research will be the selective reduction of the nitro group . This transformation would yield the corresponding aniline (B41778) derivative, 2,2,2-trifluoro-N-(3-aminophenyl)acetamide, a valuable building block for the synthesis of more complex molecules such as dyes, polymers, and pharmaceutically active compounds. A variety of catalytic systems, including those based on iron, gold, and palladium, have been developed for the chemoselective reduction of nitroarenes, and their application to this specific substrate would be a logical next step. researchgate.netunisa.itrsc.orgorganic-chemistry.orgresearchgate.net

Another important avenue is the functionalization of the aromatic ring through C-H activation. This modern synthetic strategy allows for the direct introduction of new substituents onto the benzene (B151609) ring, bypassing the need for pre-functionalized starting materials. rsc.orgnih.govresearchgate.netacs.org The directing effects of the amide and nitro groups will play a crucial role in determining the regioselectivity of such reactions.

Furthermore, photocatalysis represents an emerging field for the transformation of nitroaromatic compounds. dss.go.thresearchgate.netdntb.gov.ua Light-mediated reactions could offer novel pathways for the reduction or functionalization of the nitro group under mild conditions. researchgate.net

| Transformation | Reagents/Methods | Potential Products |

| Nitro Group Reduction | Catalytic hydrogenation (e.g., Fe, Pd, Au catalysts), transfer hydrogenation. researchgate.netunisa.itorganic-chemistry.org | 2,2,2-trifluoro-N-(3-aminophenyl)acetamide |

| Aromatic C-H Activation | Transition metal catalysis (e.g., Pd, Rh, Ru). rsc.orgresearchgate.net | Substituted phenyl derivatives |

| Photocatalytic Transformations | Light, photosensitizers. dss.go.thresearchgate.net | Reduced or functionalized nitroaromatic derivatives |

Design of Derivatives with Tunable Electronic and Steric Properties

The trifluoromethyl group is a key substituent in medicinal chemistry and materials science due to its unique properties. mdpi.comwechemglobal.comnih.gov It is a strong electron-withdrawing group with a moderate steric profile, and its incorporation can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comwechemglobal.comresearchgate.net

Future research will focus on the rational design and synthesis of derivatives of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide to fine-tune its electronic and steric properties for specific applications. This could involve:

Modification of the aromatic ring: Introducing additional substituents (both electron-donating and electron-withdrawing) onto the phenyl ring to systematically alter the molecule's electronic properties and reactivity.

Variation of the acyl group: Replacing the trifluoroacetyl group with other fluorinated or non-fluorinated acyl groups to modulate steric hindrance and electronic effects around the amide bond.

By systematically modifying the structure, it will be possible to create a library of compounds with a wide range of properties, potentially leading to the discovery of new functional materials, agrochemicals, or pharmaceutical leads. The steric and electronic effects of the trifluoromethyl group will be a central consideration in these design strategies. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the acetamide core. The trifluoromethyl group is introduced via nucleophilic substitution or direct fluorination, while the 3-nitrophenyl moiety is attached via amidation. Key intermediates (e.g., trifluoroacetic anhydride derivatives) are characterized using NMR spectroscopy (1H/13C, 19F) to confirm regiochemistry and purity. Mass spectrometry (MS) and IR spectroscopy validate molecular weight and functional groups .

Q. How is the molecular structure of this compound analyzed in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization is achieved via slow evaporation in polar solvents (e.g., DMSO/water mixtures). Data collection uses Mo-Kα radiation (λ = 0.71073 Å), with refinement via SHELXL (e.g., orthorhombic Pbca space group, Z = 8). Software like Olex2 or Mercury visualizes hydrogen bonding (e.g., C=O···H-N interactions) and π-stacking of the nitroaryl group .

Q. What biological screening assays are suitable for preliminary evaluation of its bioactivity?

- Methodological Answer : Use in vitro assays targeting enzymes (e.g., kinases) or receptors (e.g., GPCRs) due to the compound’s amide and nitro groups. Protocols include:

- Fluorescence polarization assays for binding affinity.

- MTT assays for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7).

- Microbroth dilution for antimicrobial activity (MIC values).

Positive controls (e.g., cisplatin for cytotoxicity) and solvent controls (DMSO <1%) are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Methodological Answer : Discrepancies often arise from solvent effects, impurity profiles, or assay conditions. Solutions include:

- Comparative purity analysis : HPLC-MS to verify batch consistency.

- Solvent optimization : Test aqueous vs. DMSO-based solubility.

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing nitro with cyano groups) to isolate pharmacophores .

Q. What strategies optimize the compound’s metabolic stability without compromising potency?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability via steric hindrance and electronegativity. Further optimization involves:

- Isosteric replacement : Swap nitro groups with bioisosteres (e.g., sulfonamides).

- Pro-drug design : Mask the amide with ester linkages for improved bioavailability.

- Microsomal stability assays : Use liver microsomes (human/rat) with LC-MS quantification of parent compound degradation .

Q. How do electronic effects of the nitro group influence reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing group (EWG), directing electrophilic substitution to the meta position. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), it deactivates the aryl ring, requiring optimized conditions:

- Ligand selection : Bulky ligands (XPhos) enhance turnover.

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h).

- Post-reduction : Catalytic hydrogenation converts nitro to amine for downstream functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.